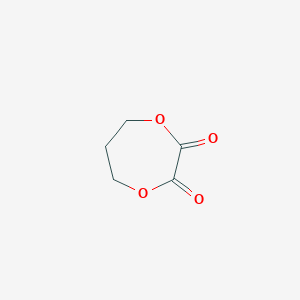

1,4-Dioxepane-2,3-dione

Description

Historical Context and Evolution of Biodegradable Polymer Research

The journey of biodegradable polymers began with naturally derived materials. The latter half of the 20th century marked a pivotal shift towards synthetic biodegradable polymers, with substantial progress being made in the 1990s and 2000s. numberanalytics.com Early research in the 1920s led to the discovery of poly(3-hydroxybutyrate) (P(3HB)), a biodegradable polyester (B1180765) produced by microorganisms. nissha.com However, its brittleness and processing challenges limited its widespread application. nissha.com A significant breakthrough occurred in the 1970s with the development of biodegradable polyesters, which laid the groundwork for a new era in sustainable material science. ecobharat.life This period also saw the development of synthetic polymer sutures from materials like polyglycolic acid, addressing the need for biocompatible and absorbable medical devices. nissha.com The 1990s witnessed a boom in the development and commercialization of polylactic acid (PLA), a versatile biodegradable polymer derived from renewable resources. nissha.com

Significance of Cyclic Esters, Lactones, and Dioxepane Derivatives as Monomers for Polymeric Materials

Cyclic esters, lactones, and their derivatives are of paramount importance in the synthesis of biodegradable aliphatic polyesters. iaamonline.orgfrontiersin.org These monomers can undergo ring-opening polymerization (ROP) to produce polymers with well-defined structures and properties. rsc.orgresearchgate.net The resulting polyesters often exhibit biocompatibility and biodegradability, making them suitable for a wide range of applications, particularly in the biomedical and packaging industries. numberanalytics.comresearchgate.net

Dioxepane derivatives, a specific class of cyclic esters, have garnered attention for their potential to introduce unique functionalities and degradation characteristics into polymers. For instance, 2-methylene-1,3-dioxepane (B1205776) (MDO) can be copolymerized via radical ring-opening polymerization to incorporate degradable ester linkages into the polymer backbone. nih.govacs.org This approach allows for the creation of a new class of biodegradable materials by combining ester units with the carbon-carbon backbone of vinyl polymers. rsc.org

Rationale for Academic Research on 1,4-Dioxepane-2,3-dione as a Unique Cyclic Diester Monomer

While a significant body of research exists on various cyclic esters, this compound (CAS number 61252-92-4) presents a unique chemical structure that warrants specific investigation. nih.gov Its seven-membered ring containing two ester functionalities in a 1,2-dione arrangement suggests distinct polymerization behavior and could lead to polyesters with novel properties. Research into such unique cyclic diester monomers is driven by the potential to create polymers with tailored degradation rates, mechanical properties, and functionalities that may not be achievable with more common monomers. The synthesis and copolymerization of novel cyclic diester monomers, such as [R]-4-Methyl-1,5-dioxepane-2,6-dione, have been explored to create new derivatives of well-known biodegradable polymers like poly(3-hydroxybutyrate) (PHB), demonstrating the value of designing and studying unique monomer structures. acs.org

Overview of Key Polymerization Mechanisms Applicable to Cyclic Diesters

The primary mechanism for the polymerization of cyclic diesters is ring-opening polymerization (ROP) . This can be initiated by various catalytic systems, leading to different polymerization pathways:

Anionic ROP: This method can produce high molecular weight polymers. researchgate.net

Coordination-Insertion ROP: This is a widely used method, often catalyzed by metal-based compounds like tin(II) octoate. researchgate.netmdpi.com The mechanism involves the coordination of the monomer to the metal center, followed by insertion into the metal-initiator bond. mdpi.com

Cationic ROP: While less common for cyclic esters, this mechanism can also be employed.

Organocatalyzed ROP: In recent years, the use of metal-free organic catalysts has gained significant traction. researchgate.netnih.gov These catalysts can operate through various mechanisms, including hydrogen-bond activation and bifunctional activation, offering a "greener" alternative to metal-based systems. rsc.orgresearchgate.net

Radical Ring-Opening Polymerization (rROP): This mechanism is particularly relevant for cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane, allowing for the incorporation of ester groups into the backbone of vinyl polymers. nih.govrsc.org

The choice of polymerization mechanism and catalyst system is crucial as it influences the polymer's molecular weight, molecular weight distribution, and stereochemistry, ultimately determining its final properties. iaamonline.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

61252-92-4 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

1,4-dioxepane-2,3-dione |

InChI |

InChI=1S/C5H6O4/c6-4-5(7)9-3-1-2-8-4/h1-3H2 |

InChI Key |

RPRNKNJMZLUEAI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C(=O)OC1 |

Origin of Product |

United States |

Synthesis Methodologies for 1,4 Dioxepane 2,3 Dione

General Synthetic Routes for Cyclic Diesters, including Lactides and Glycolides

The synthesis of well-known six-membered cyclic diesters, such as lactide and glycolide, provides a foundational understanding of the general approaches applicable to cyclic diester formation. The most prevalent industrial method involves a two-stage process. nih.govecust.edu.cn

First, the corresponding α-hydroxy acid (lactic acid for lactide, glycolic acid for glycolide) undergoes a polycondensation reaction to form a low-molecular-weight prepolymer or oligomer. ecust.edu.cncetjournal.it This step typically involves removing water under heat. The second stage is the crucial depolymerization of this prepolymer. nih.gov This is an intramolecular transesterification, often described as a "back-biting" reaction, which yields the cyclic dimer. acs.org This cyclization is generally carried out at high temperatures (160-240 °C) and under reduced pressure to facilitate the distillation of the cyclic monomer as it forms. cetjournal.itresearchgate.net

The efficiency and selectivity of this process are highly dependent on catalysts. Salts or oxides of metals like tin (e.g., stannous octoate, tin(II) chloride) and zinc are widely used to promote the depolymerization reaction. acs.orgresearchgate.netresearchgate.net However, these catalysts can also promote side reactions, including racemization, which is a critical concern when a specific stereoisomer is desired. nih.govresearchgate.net The choice of catalyst, reaction temperature, and pressure are key parameters that must be optimized to maximize the yield and purity of the target cyclic diester. researchgate.net

| Cyclic Diester | Precursor | Catalyst Examples | Typical Conditions |

| Lactide | Lactic Acid | Tin(II) chloride, Tin(II) octoate, Zinc lactate | 180–240 °C, Reduced Pressure (<20 kPa) acs.orgresearchgate.net |

| Glycolide | Glycolic Acid | Tin(IV) oxide, Zinc oxide | High Temperature, Reduced Pressure researchgate.netresearchgate.net |

Specific Approaches for the Synthesis of 1,4-Dioxepane-2,3-dione and Related Seven-Membered Rings

Synthesizing seven-membered rings like this compound requires more specialized strategies than those for six-membered rings due to less favorable ring-closing thermodynamics and kinetics.

Multi-step synthesis provides a rational and controllable route to complex cyclic molecules where a one-pot reaction is not feasible. vapourtec.comlibretexts.org For seven-membered dioxepane structures, this often involves the cyclization of a carefully designed linear precursor.

A relevant example is the synthesis of ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate. researchgate.net This compound was formed through the esterification of ethyl 9,10-dihydroxyoctadecanoate with malonic acid. This reaction demonstrates the formation of a seven-membered dioxepane ring containing a dione (B5365651) functionality via the reaction of a diol with a dicarboxylic acid, a key strategy for forming cyclic diesters. researchgate.net

Another powerful and analogous approach is seen in the synthesis of [R]-4-methyl-1,5-dioxepane-2,6-dione, a monomer used for creating functionalized poly(3-hydroxybutyrate) (PHB) derivatives. acs.org The synthesis begins with [R]-3-hydroxybutyric acid, which is first reacted with bromoacetyl chloride. The resulting intermediate undergoes an intramolecular cyclization to form the seven-membered ring. acs.org This pathway highlights a robust method for constructing the dioxepane ring system from acyclic hydroxy acid precursors.

More advanced methods for creating seven-membered lactones (cyclic monoesters) have also been developed, which could potentially be adapted. These include palladium-catalyzed γ-C(sp³)–H activation and olefination nih.gov, regio- and stereoselective iodolactonization of olefinic acids rsc.org, and palladium-catalyzed [5+2] annulation reactions. thieme-connect.com

Catalysis is fundamental to the efficient synthesis of these monomers. In the multi-step synthesis of the dioxepane derivative from oleic acid, p-toluenesulfonic acid (p-TSA) was used as the catalyst for the cyclizing esterification reaction. researchgate.net

For more complex ring-forming reactions, transition metal catalysts are often essential. Palladium-based catalysts are particularly versatile and have been used in:

Cyclocarbonylation: The reaction of certain unsaturated alcohols with carbon monoxide (CO) and hydrogen (H₂) in the presence of a palladium catalyst system can selectively form seven-membered lactones. acs.org

[5+2] Annulation: A palladium-catalyzed reaction between vinylethylene carbonates and C5-substituted Meldrum's acid derivatives provides a rapid route to diverse seven-membered lactones. thieme-connect.com

C-H Activation: Ligand-enabled palladium catalysis can achieve the synthesis of fused seven-membered lactones through the activation of a γ-C(sp³)–H bond in an aliphatic carboxylic acid followed by reaction with an olefin partner like N-substituted maleimides. nih.gov

| Reaction Type | Catalyst System | Product Type |

| Esterification/Cyclization | p-Toluenesulfonic acid (p-TSA) | Dioxo-dioxepane derivative researchgate.net |

| Cyclocarbonylation | Pd(OAc)₂ / dppb | Seven-membered lactone acs.org |

| [5+2] Annulation | Palladium catalyst | Seven-membered lactone thieme-connect.com |

| γ-C(sp³)–H Olefination | Palladium catalyst / Ligand | Fused seven-membered lactone nih.gov |

Stereochemical Control in the Synthesis of Related Dioxepane Derivatives

Achieving stereochemical control—the ability to produce a specific stereoisomer—is a critical aspect of modern organic synthesis, as the three-dimensional structure of a molecule dictates its properties. fiveable.me In the synthesis of dioxepane derivatives, controlling stereochemistry can be achieved through several strategies.

One approach is to use a starting material from the "chiral pool," which are abundant, enantiomerically pure natural products. For instance, chiral 1,4-dioxepane ring-fused nucleoside analogues have been synthesized starting from D-glucose. researchgate.net The inherent chirality of the sugar starting material is transferred through the reaction sequence to the final product, ensuring stereochemical control.

Another strategy involves stereoselective reactions. The iodolactonization of certain electron-deficient olefinic acids has been shown to proceed with high regio- and stereoselectivity, providing access to multi-functionalized seven-membered lactones with two defined, consecutive chiral centers. rsc.org Similarly, while challenging, efforts have been made to develop enantioselective versions of catalytic reactions, such as the palladium-catalyzed [5+2] annulation, although success has been modest. thieme-connect.com

Enzymatic methods also offer a powerful tool for stereochemical control. Lipases, for example, can be used for the kinetic resolution of racemic mixtures. This has been demonstrated in the separation of enantiomers of chiral 6-arylthio-1,3-dioxepan-5-ols through selective enzymatic acylation. researchgate.net

Analytical Techniques for Monomer Purity and Structural Elucidation

The successful synthesis of a target monomer like this compound must be confirmed by rigorous characterization and purity assessment. A suite of analytical techniques is employed for this purpose.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for determining the chemical structure of a newly synthesized compound, providing detailed information about the connectivity and chemical environment of atoms. researchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups. For this compound, the characteristic C=O stretching frequencies of the ester groups would be a key diagnostic feature. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. researchgate.net

X-ray Crystallography: When a crystalline sample can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure. acs.org

Purity Assessment:

Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating the desired product from impurities, starting materials, and side products, thereby allowing for quantification of its purity. researchgate.netgoogle.com.pg

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is particularly useful for analyzing polymers and can be adapted to assess the purity of cyclic monomers by separating them from linear oligomers or other species of different sizes. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine melting point and other thermal transitions, which are characteristic physical properties of a pure compound. researchgate.net

| Analytical Technique | Primary Purpose | Information Provided |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment nih.gov |

| FTIR Spectroscopy | Structural Elucidation | Presence of functional groups researchgate.net |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, elemental formula researchgate.net |

| X-ray Crystallography | Structural Elucidation | Definitive 3D molecular structure acs.org |

| GC / HPLC | Purity Assessment | Separation and quantification of components researchgate.netgoogle.com.pg |

| SEC / GPC | Purity Assessment | Separation by hydrodynamic volume researchgate.net |

| DSC | Characterization | Melting point, thermal transitions researchgate.net |

Ring Opening Polymerization Rop of 1,4 Dioxepane 2,3 Dione

Fundamental Principles of ROP for Seven-Membered Cyclic Diesters

The primary driving force for the ring-opening polymerization of many cyclic monomers is the relief of ring strain. wiley-vch.de This strain arises from deviations from ideal bond angles, bond stretching or compression, and non-bonding interactions between substituents. wiley-vch.de For cyclic esters, the polymerizability is closely linked to the thermodynamics of the polymerization process, described by the Gibbs free energy change (ΔG_p). A negative ΔG_p is required for polymerization to be thermodynamically favorable. This is determined by the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization according to the equation ΔG_p = ΔH_p - TΔS_p. wiley-vch.denih.gov

Polymerization of cyclic monomers typically involves a decrease in entropy (negative ΔS_p) due to the loss of translational degrees of freedom as individual monomers link into a polymer chain. wiley-vch.de Consequently, a negative enthalpy change (exothermic reaction) is necessary to overcome the unfavorable entropy change. This negative ΔH_p is directly related to the amount of strain in the monomer ring. wiley-vch.de

Seven-membered rings, such as ε-caprolactone, possess significant ring strain, which results in a highly negative enthalpy of polymerization (e.g., ΔH_p for ε-caprolactone is approximately -28.8 kJ/mol). nih.gov This makes their polymerization thermodynamically favorable. nih.gov The polymerization of these monomers is often reversible, leading to an equilibrium between the monomer and the polymer. wiley-vch.de The position of this equilibrium is dictated by the ceiling temperature (T_c), the temperature above which the polymer is thermodynamically unstable and depolymerization is favored. nih.govresearchgate.net For seven-membered lactones, this temperature is generally high, allowing for polymerization under a wide range of conditions. nih.gov

The kinetics of ROP for seven-membered lactones are influenced by the reactivity of the monomer and the chosen catalytic system. Studies comparing the chemical polymerization rates of various lactone ring sizes have shown that seven-membered rings (like ε-caprolactone) polymerize significantly faster than larger, less-strained rings (9- to 17-membered), but slower than the highly strained six-membered rings. researchgate.net

Table 1: Relative Polymerization Rates of Lactones with Different Ring Sizes (Chemical Catalysis) This table illustrates the general trend in reactivity based on ring size.

| Ring Size | Relative Rate |

| 6-membered | 2500 |

| 7-membered | 330 |

| 9-membered | 21 |

| 12-membered | 0.9 |

| 13-membered | 1.0 |

| 16-membered | 0.9 |

| 17-membered | 1.0 |

Data sourced from comparative kinetic studies. researchgate.net

Investigation of Polymerization Mechanisms

The polymerization of 1,4-Dioxepane-2,3-dione and related cyclic diesters can be initiated through various mechanisms, including coordination-insertion, anionic, cationic, enzymatic, and, with appropriate functionalization, radical pathways. cmu.ac.th Each mechanism offers distinct advantages regarding control over polymer molecular weight, architecture, and properties.

The coordination-insertion mechanism is one of the most widely used and controlled methods for the ROP of cyclic esters. cmu.ac.thnih.gov This mechanism typically employs metal alkoxide initiators, with common metals including tin, aluminum, zinc, and rare-earth metals. cmu.ac.thnih.govepa.gov The process is generally understood to proceed via the Cossee–Arlman mechanism. wikipedia.org

The key steps of the mechanism are as follows:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the metal center of the catalyst. cmu.ac.thnih.gov This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. cmu.ac.th

Nucleophilic Attack (Insertion): The alkoxide group attached to the metal center performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond of the ester and the insertion of the monomer into the metal-alkoxide bond. cmu.ac.th

Propagation: The newly formed alkoxide chain end remains attached to the metal center and can then coordinate with and attack another monomer molecule, propagating the polymer chain. cmu.ac.th

This mechanism allows for excellent control over the polymerization, often proceeding in a living or controlled manner. This enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and well-defined end-groups. nih.govepa.gov For example, aluminum alkoxides have been successfully used for the controlled ROP of 1,4-dioxan-2-one (B42840) and for the synthesis of block copolymers with ε-caprolactone, demonstrating the "living" nature of the propagating species. epa.govresearchgate.net

Anionic ring-opening polymerization (AROP) is initiated by nucleophiles such as metal alkoxides, hydroxides, or organometallic compounds. cmu.ac.thnsf.gov The propagation proceeds via a nucleophilic attack of the negatively charged initiator on the carbonyl carbon of the monomer, leading to acyl-oxygen bond cleavage. cmu.ac.th The propagating species is an alkoxide anion, which is counter-balanced by a positive ion. cmu.ac.thnsf.gov

While AROP can be very rapid, it is often more difficult to control than coordination-insertion polymerization. nsf.govacs.org Side reactions, such as intramolecular transesterification (backbiting), can occur, where the active chain end attacks an ester group on its own chain. This can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution. wiley-vch.de The selectivity and rate of polymerization can be highly sensitive to the nature of the counter-ion (e.g., potassium, sodium) and the solvent used. acs.org Recent developments have identified organocatalysts, such as anions of 2,2′-bisindole, that can promote fast and living anionic ROP by activating the monomer through the counter-ion rather than traditional hydrogen bonding, offering improved control. nsf.govacs.org

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as Brønsted acids (e.g., triflic acid) or Lewis acids. cmu.ac.thepa.govmdpi.com For cyclic esters and acetals, including dioxepane derivatives, the polymerization can proceed through several pathways, most notably the active chain end (ACE) mechanism or the activated monomer (AM) mechanism. rsc.orgacs.org

In the ACE mechanism, the initiator protonates the oxygen atom of the monomer, and the resulting positively charged species is attacked by another monomer molecule. cmu.ac.th This process can be difficult to control and may lead to low molecular weight polymers due to competing side reactions. cmu.ac.th

The AM mechanism is often preferred for better control. In this pathway, the initiator protonates the monomer, activating it. The nucleophilic hydroxyl group at the end of the growing polymer chain then attacks the activated monomer. acs.org This mechanism can reduce side reactions like cyclization that are more prevalent in ACE polymerizations. rsc.org CROP has been applied to the polymerization of 1,3-dioxepane (B1593757) using triflic acid as an initiator, yielding polymers with controlled molecular weights and narrow distributions under specific conditions. epa.gov However, cationic polymerization remains sensitive to impurities and reaction conditions. cmu.ac.thchemrxiv.org

Enzymatic ring-opening polymerization (e-ROP) has emerged as a "green" alternative to metal-based catalysis, offering high selectivity under mild reaction conditions. researchgate.netdigitellinc.com Lipases, a class of hydrolase enzymes, are the most common biocatalysts for this reaction. researchgate.netntnu.no Immobilized lipase (B570770) from Candida antarctica (often known as Novozym 435) has shown high catalytic activity for the ROP of various cyclic esters, including 1,4-dioxan-2-one. researchgate.netntnu.no

The mechanism is believed to involve the activation of the monomer within the enzyme's active site (typically a serine hydrolase). digitellinc.com The polymerization proceeds via an "activated monomer" pathway, where the enzyme facilitates the formation of an acyl-enzyme intermediate, which is then attacked by the hydroxyl end of a growing polymer chain. researchgate.net

A key advantage of e-ROP is the avoidance of metal catalyst residues in the final polymer, which is crucial for biomedical applications. researchgate.netnih.gov The kinetics of enzymatic polymerization can show an inverted dependence on ring size compared to chemical catalysis. While chemical ROP is faster for smaller, more strained rings, enzymatic ROP can be more efficient for larger, more hydrophobic lactones due to favorable interactions within the enzyme's binding pocket. researchgate.net

Table 2: Comparison of Polymerization Rates for Chemical vs. Enzymatic ROP of Lactones This table highlights the contrasting trends in reactivity based on the catalytic method.

| Ring Size | Relative Chemical Rate | Relative Enzymatic Rate |

| 7-membered | 330 | 0.10 |

| 12-membered | 0.9 | 0.13 |

| 13-membered | 1.0 | 0.19 |

| 16-membered | 0.9 | 0.74 |

| 17-membered | 1.0 | 1.0 |

Data sourced from comparative kinetic studies. researchgate.net

Standard cyclic esters like this compound are not susceptible to radical ring-opening polymerization. RROP requires monomers specifically designed to undergo ring-opening after the addition of a radical. researchgate.net This is typically achieved by introducing an exocyclic double bond, creating a cyclic ketene (B1206846) acetal, or a related structure. researchgate.netelsevierpure.com

For instance, monomers like 2-methylene-1,3-dioxepane (B1205776) can undergo RROP. acs.orgamanote.com The mechanism involves the addition of a radical to the exocyclic double bond, generating a radical on the adjacent carbon. This radical can then induce the cleavage of an endocyclic bond (the ring-opening step), incorporating an ester or other functional group into the backbone of the resulting polymer. researchgate.netelsevierpure.com This process combines the advantages of radical polymerization (e.g., tolerance to various functional groups and reaction conditions) with the benefits of ROP (introduction of heteroatoms into the polymer backbone). researchgate.net

While not directly applicable to this compound itself, the principles of RROP are relevant for creating functionalized polyesters from structurally related, modified dioxepane monomers. acs.orgamanote.com Controlled or "living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to the RROP of functionalized dioxepanes like 5,6-benzo-2-methylene-1,3-dioxepane, allowing for the synthesis of well-defined polymers with degradable backbones. acs.org

Catalytic Systems for Controlled Polymerization of this compound

The controlled polymerization of cyclic esters is highly dependent on the choice of the catalytic system. The catalyst influences reaction kinetics, control over polymer molecular weight, polydispersity, and stereochemistry. Catalytic systems are broadly divided into homogeneous and heterogeneous categories.

Homogeneous Metal-Based Catalysts

Homogeneous catalysts are soluble in the reaction medium, offering high activity and good control over the polymerization process.

Organotin Compounds (e.g., Stannous Octoate, 2,2-Dibutyl-2-stanna-1,3-dioxepane)

While organotin compounds, particularly stannous octoate (Sn(Oct)₂), are among the most common and industrially significant catalysts for the ROP of cyclic esters, specific studies detailing their use for the polymerization of this compound could not be located. Research on the catalytic activity of stannous octoate or cyclic tin initiators like 2,2-dibutyl-2-stanna-1,3-dioxepane for this specific monomer, including reaction kinetics, and resulting polymer characteristics, has not been published in the available scientific literature.

Aluminum Complexes: Design and Activity

Rare-Earth Metal Initiators (e.g., Lanthanum Isopropoxide)

Rare-earth metal complexes, including yttrium, lanthanum, and samarium compounds, are known for their high polymerization rates due to their large ionic radii and flexible coordination environments. Lanthanum isopropoxide, specifically, has been investigated as an initiator for other dioxanone monomers. Despite this, dedicated studies on the application of lanthanum isopropoxide or other rare-earth metal initiators for the ROP of this compound are absent from the current body of scientific publications.

Other Transition Metal and Main Group Catalysts

A wide array of other transition metals (e.g., zinc, iron, titanium) and main group metals (e.g., magnesium) have been developed into effective catalysts for ROP. These catalysts offer diverse activities and functionalities. A thorough search did not uncover any specific research detailing the application of these alternative catalyst systems to the polymerization of this compound.

Heterogeneous Catalysts (e.g., Metal-Organic Frameworks, Supported Catalysts)

Heterogeneous catalysts offer the significant advantage of easy separation from the reaction mixture, enabling catalyst recycling and reducing polymer contamination. Metal-Organic Frameworks (MOFs) and metals supported on solid substrates are two prominent classes. After an extensive search, no studies were found that investigate the use of MOFs or other supported heterogeneous catalysts for the ring-opening polymerization of this compound.

Based on a thorough review of available scientific literature, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.” The search for detailed research findings on the ring-opening polymerization (ROP) of this specific monomer did not yield sufficient data to address the outlined sections.

The provided outline requires in-depth information on:

Metal-Free Organocatalysts in ROP

Enzymatic Catalysis for Sustainable Polymerization

Initiator Systems and Their Role in Polymerization Control

Kinetic and Thermodynamic Aspects of Polymerization

Strategies for Molecular Weight Control and Narrow Polydispersity

While extensive research exists for structurally similar compounds such as 1,4-dioxan-2-one and various 1,4-dioxane-2,5-diones, the user's strict instruction to focus solely on this compound and not introduce information outside this explicit scope prevents the substitution of data from these other monomers. Publicly accessible scientific databases and journals lack specific studies on the synthesis, catalysis, kinetics, and control of the polymerization of this compound.

Therefore, the article cannot be constructed in a scientifically accurate and informative manner while adhering to the user's precise constraints.

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific research data on the copolymerization strategies involving the chemical compound This compound .

The conducted searches did not yield specific studies, detailed research findings, or data tables pertaining to the synthesis of random, block, multi-segmented, or graft copolymers derived from this compound. Furthermore, no information was found regarding its radical ring-opening copolymerization with vinyl monomers or investigations into its reactivity ratios and monomer sequence distribution.

The available scientific literature extensively covers the copolymerization of structurally related, but distinct, compounds such as 2-methylene-1,3-dioxepane (MDO), 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), and other cyclic esters and lactones. However, per the strict requirement to focus solely on This compound , this information cannot be used as a substitute.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline for the following sections:

Copolymerization Strategies Involving 1,4 Dioxepane 2,3 Dione

Investigation of Reactivity Ratios and Monomer Sequence Distribution in Copolymerization

Without dedicated research on the polymerization behavior of 1,4-Dioxepane-2,3-dione, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Macromolecular Architectures and Functionalization of Polymers Derived from 1,4 Dioxepane 2,3 Dione

Synthesis of Linear Poly(1,4-Dioxepane-2,3-dione) Chains

The formation of linear polymer chains is the most fundamental architecture derived from this compound. This is typically achieved through the ring-opening polymerization (ROP) initiated by a monofunctional initiator, such as an alcohol, in the presence of a suitable catalyst. nsf.govmdpi.com The choice of catalyst is critical and can range from metal-based catalysts like stannous octoate to organic catalysts, which offer metal-free alternatives. google.com

The polymerization proceeds via the nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to the opening of the seven-membered ring. Subsequent propagation involves the newly formed hydroxyl chain end attacking another monomer molecule, extending the polyester (B1180765) chain. This process allows for the synthesis of high-molecular-weight linear polymers, with the molecular weight being controlled by the monomer-to-initiator ratio. nsf.gov The reaction conditions, including temperature and catalyst concentration, are optimized to favor linear chain growth and minimize side reactions such as transesterification or cyclization.

| Parameter | Description | Typical Conditions/Catalysts | Outcome |

| Initiator | A monofunctional molecule with an active hydrogen, typically an alcohol (e.g., butanol). | R-OH | Defines one end-group of the polymer chain. |

| Catalyst | Accelerates the ring-opening reaction. | Stannous octoate (Sn(Oct)₂), Diphenyl phosphate (B84403) (DPP). nih.gov | Controls polymerization rate and selectivity. |

| Temperature | Affects reaction kinetics and potential side reactions. | 60-130 °C. nih.gov | Higher temperatures can increase reaction rate but may also promote side reactions. |

| Control | The ratio of monomer to initiator primarily determines the degree of polymerization. | [Monomer]/[Initiator] | Predictable molecular weight and narrow molecular weight distribution. |

This interactive table summarizes typical conditions for the synthesis of linear polyesters via ROP, applicable to monomers like this compound.

Synthesis of Cyclic Poly(this compound) Architectures

Cyclic polymers, which lack chain ends, exhibit unique physical and chemical properties compared to their linear counterparts, such as lower viscosity and higher thermal stability. The synthesis of cyclic poly(this compound) can be achieved through a ring-closing methodology. This often involves an intramolecular "backbiting" reaction, where the active chain end of a growing linear polymer attacks one of its own ester linkages, leading to the formation of a cyclic oligomer or polymer and the expulsion of the catalyst. researchgate.net

This process is highly dependent on reaction conditions. Polymerizations carried out at high dilution favor intramolecular cyclization over intermolecular propagation, thus increasing the yield of cyclic structures. researchgate.net The Jacobson-Stockmayer theory provides a theoretical framework for understanding this equilibrium between linear chains and cyclic species. researchgate.net The formation of cyclic structures is a known phenomenon in the cationic ring-opening polymerization of acetals and other cyclic esters, and these principles are applicable to this compound. researchgate.netbohrium.com

| Methodology | Description | Key Factors | Resulting Architecture |

| Intramolecular Cyclization | The active end of a growing polymer chain attacks a functional group on its own backbone. | High dilution, specific catalysts, elevated temperature. researchgate.net | End-group-free cyclic polymers. |

| Ring-Expansion Polymerization | A cyclic initiator is used, and the monomer inserts into the ring, expanding its size. | Specialized cyclic catalysts. | Controlled synthesis of large macrocycles. |

This interactive table outlines strategies for synthesizing cyclic polymer architectures.

Design and Synthesis of Branched and Hyperbranched Polymers

Branched and hyperbranched polymers are characterized by a three-dimensional, dendritic-like structure with a high density of functional groups at their periphery. frontiersin.org Unlike perfectly structured dendrimers, hyperbranched polymers are typically synthesized in a one-pot reaction from an ABₓ-type monomer, where 'A' and 'B' are functional groups that can react with each other. cmu.edu

For a monomer like this compound, which does not fit the ABₓ model, a hyperbranched structure can be achieved by using a multifunctional initiator (a Bₓ core) that can initiate polymerization from multiple sites. frontiersin.orgsigmaaldrich.com As the linear chains grow from this central core, controlled introduction of branching points via copolymerization with a branching monomer or a post-polymerization coupling strategy can lead to the desired branched architecture. The degree of branching is a key parameter that influences the polymer's properties, such as its viscosity and solubility. instras.com

Star-Shaped and Dendritic Polymer Structures

Star-shaped polymers consist of multiple linear polymer "arms" radiating from a central core. instras.com This architecture is typically synthesized using a "core-first" approach, where a multifunctional initiator serves as the core. nih.govcmu.edu For poly(this compound), initiators such as polyols (e.g., pentaerythritol, dipentaerythritol) or dendrimers can be used to simultaneously initiate the growth of multiple polymer chains. sigmaaldrich.comnih.gov

The number of arms on the star polymer is determined by the number of initiating sites on the core molecule. The length of the arms can be controlled by the monomer-to-initiator site ratio. This method allows for the creation of well-defined star polymers with low polydispersity. cmu.edursc.org Dendritic structures, which are perfectly branched, can be conceptualized as a more ordered version of hyperbranched polymers and can serve as cores for initiating star polymer growth. instras.comnih.gov

| Architecture | Synthetic Approach | Core/Initiator Example | Key Features |

| Star-Shaped | "Core-first" method using a multifunctional initiator. nih.gov | Glycerol, Pentaerythritol, Dendrimers. nih.gov | Multiple linear arms linked to a central point; low viscosity. |

| Dendritic | Multi-step, generational synthesis (divergent or convergent). | Not directly from this compound, but can be used as a core. instras.com | Perfectly branched, monodisperse, globular shape. |

| Hyperbranched | One-pot polymerization using a Bₓ core. frontiersin.org | Multifunctional polyols. | Irregularly branched, polydisperse, high functionality. cmu.edusigmaaldrich.com |

This interactive table compares different branched and star-shaped polymer architectures.

Precision End-Group Functionalization and Telechelic Polymers

Control over the chemical nature of polymer chain ends is crucial for applications such as block copolymer synthesis or surface immobilization. Precision end-group functionalization is readily achievable in the ROP of this compound by using a functional initiator. cmu.edu The initiator fragment remains covalently attached to one end of the polymer chain.

Telechelic polymers are linear polymers that possess reactive functional groups at both ends. rsc.orgpageplace.de Their synthesis requires bifunctional initiation or a combination of a functional initiator and a specific terminating agent. For instance, using a diol as an initiator in ROP results in a polymer chain growing in two directions, yielding a polymer with hydroxyl groups at both termini. rsc.org These terminal groups can then be further modified to introduce other functionalities, making telechelic polymers valuable as macromolecular building blocks. cmu.edu

Strategies for Pendant Functionalization and Post-Polymerization Modification

Introducing functional groups along the polymer backbone, known as pendant functionalization, significantly broadens the material's properties and applications. This can be achieved in two main ways:

Copolymerization: this compound can be copolymerized with other cyclic monomers that already bear a desired functional group. This approach incorporates the functionality directly during polymerization. mdpi.com The reactivity ratios of the comonomers will determine the sequence structure of the resulting copolymer. nih.gov

Post-Polymerization Modification: This strategy involves chemically modifying a precursor polymer after it has been synthesized. nih.govwiley-vch.de While the poly(this compound) backbone itself is relatively inert, a precursor polymer containing reactive handles (e.g., alkene or alkyne groups introduced via a functional comonomer) can be subjected to a variety of highly efficient chemical reactions, such as "click chemistry" (e.g., thiol-ene or copper-catalyzed azide-alkyne cycloaddition). cmu.eduresearchgate.net This approach allows for the introduction of a wide range of functionalities without interfering with the polymerization process itself. nih.govnih.gov

Degradation Mechanisms of Poly 1,4 Dioxepane 2,3 Dione and Its Copolymers

Hydrolytic Degradation Pathways and Kinetic Analysis

The hydrolytic degradation of aliphatic polyesters like Poly(1,4-Dioxepane-2,3-dione) is a well-established process initiated by the diffusion of water into the polymer matrix. nih.govacs.org This leads to the cleavage of the ester bonds in the polymer backbone, a reaction that can be catalyzed by both acidic and basic conditions. nih.gov

The process typically begins in the amorphous regions of the polymer, where water molecules can more easily penetrate the less-ordered polymer chains. acs.org The scission of an ester linkage generates a new carboxylic acid and a hydroxyl end group. researchgate.net A key characteristic of this process is its autocatalytic nature; the newly formed carboxylic acid end groups can catalyze further ester bond cleavage, often leading to an acceleration of degradation from within the polymer bulk. nih.govnih.gov This can result in a phenomenon known as bulk erosion, where the polymer's molecular weight decreases significantly throughout the material before substantial mass loss is observed at the surface. acs.org

Kinetic analysis of hydrolytic degradation often involves tracking changes in molecular weight, mass loss, and pH over time. The rate of degradation is dependent on factors such as temperature, pH of the surrounding medium, and the polymer's inherent properties. nih.gov

Table 1: Illustrative Hydrolytic Degradation Kinetics of Poly(this compound) in Phosphate (B84403) Buffer (pH 7.4, 37°C)

| Degradation Time (Weeks) | Average Molecular Weight (kDa) | Mass Loss (%) |

| 0 | 100 | 0 |

| 4 | 85 | < 1 |

| 8 | 60 | 3 |

| 12 | 35 | 15 |

| 16 | 15 | 40 |

| 20 | < 5 | 85 |

Enzymatic Degradation Profiles and Identification of Relevant Enzymes

Enzymatic degradation plays a crucial role in the breakdown of polyesters in biological environments. This process is typically mediated by hydrolase enzymes, such as lipases and esterases, which are secreted by microorganisms. mdpi.comumons.ac.be These enzymes catalyze the hydrolysis of ester bonds, often with high specificity and efficiency. nih.gov

Unlike hydrolytic degradation, which can occur throughout the polymer bulk, enzymatic degradation is primarily a surface erosion process. mdpi.com The size of the enzymes generally prevents them from diffusing deep into the polymer matrix. nih.gov Instead, enzymes adsorb to the polymer surface and cleave the accessible ester linkages, leading to the release of soluble oligomers and monomers from the surface inward. nih.gov This results in a gradual thinning of the material while the molecular weight of the remaining bulk polymer stays relatively constant.

The rate of enzymatic degradation is influenced by the enzyme concentration, temperature, and pH, as well as the polymer's surface characteristics. Enzymes relevant to the degradation of aliphatic polyesters are widespread in nature and include those from various bacterial and fungal species, such as Pseudomonas and Rhizopus species. umons.ac.bemdpi.com

Table 2: Comparative Weight Loss Profile with and without Enzymatic Action

| Time (Days) | Weight Loss (%) (Phosphate Buffer) | Weight Loss (%) (Buffer with Lipase) |

| 0 | 0 | 0 |

| 7 | < 1 | 15 |

| 14 | 1 | 35 |

| 21 | 2 | 60 |

| 28 | 3 | 95 |

Influence of Polymer Microstructure, Crystallinity, and Architecture on Degradation Behavior

Microstructure: In copolymers, the type and distribution of comonomers can alter degradation kinetics. Incorporating a more hydrophilic monomer can increase water uptake and accelerate hydrolysis. The sequence distribution (random vs. block) also plays a role by influencing crystallinity and the accessibility of ester bonds to water and enzymes.

Architecture: Polymer architecture, such as linear versus branched or cross-linked structures, impacts degradation. Cross-linking, for instance, can significantly reduce the diffusion of water and the mobility of polymer chains, thereby slowing the degradation process. The molecular weight of the polymer also has an effect; lower molecular weight polymers, having a higher concentration of chain ends, may degrade more rapidly. acs.org

Table 3: Effect of Crystallinity on the Hydrolytic Degradation Rate

| Sample | Initial Crystallinity (%) | Time to 50% Molecular Weight Reduction (Weeks) |

| A | 10 | 9 |

| B | 30 | 14 |

| C | 50 | 22 |

Characterization of Degradation Products and Mechanism Elucidation

Elucidation of the degradation mechanism involves identifying the products formed during the breakdown of the polymer chain. For Poly(this compound), the fundamental degradation mechanism is the scission of the ester bonds within the polymer backbone. researchgate.net

During the initial stages of both hydrolytic and enzymatic degradation, the long polymer chains are broken down into shorter, water-soluble oligomers. researchgate.net As degradation proceeds, these oligomers are further broken down. The ultimate degradation products would be the monomeric repeat unit or its hydrolyzed form. Given the structure of this compound, hydrolysis would cleave the cyclic ester to form a linear hydroxy-ether-carboxylic acid.

Techniques such as Gel Permeation Chromatography (GPC) are used to monitor the decrease in molecular weight, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to identify the chemical structure of the oligomeric and monomeric degradation products. The identification of these products confirms that ester hydrolysis is the operative degradation pathway. researchgate.net This understanding is crucial for predicting the biocompatibility and environmental fate of the polymer, as the degradation products are released into the surrounding environment.

Theoretical and Computational Studies on 1,4 Dioxepane 2,3 Dione and Derived Polymers

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the reactivity of cyclic ester monomers and the thermodynamics of their ring-opening polymerization (ROP). nih.govnih.gov For a monomer such as 1,4-Dioxepane-2,3-dione, these calculations can elucidate key factors governing its polymerizability.

The feasibility of ROP is largely determined by the change in Gibbs free energy (ΔGₚ), which is composed of enthalpic (ΔHₚ) and entropic (ΔSₚ) contributions. plos.org Polymerization is thermodynamically favorable if ΔGₚ is negative. The enthalpy of polymerization for cyclic esters is primarily driven by ring strain. Seven-membered rings like this compound are expected to possess moderate ring strain, leading to a negative enthalpy of polymerization, which favors the reaction. libretexts.org In contrast, the entropy of polymerization is generally negative, as the random arrangement of monomer molecules is lost upon conversion into a long polymer chain. libretexts.org

Table 1: Representative Calculated Heats of Polymerization (ΔHₚ) for Various Cyclic Esters

| Monomer | Ring Size | Calculation Method | Calculated ΔHₚ (kJ/mol) |

|---|---|---|---|

| γ-Butyrolactone | 5 | AM1 | -4.2 |

| δ-Valerolactone | 6 | AM1 | -29.3 |

This table presents representative data for analogous compounds to illustrate the general trends in polymerization energetics.

Quantum chemical methods are also employed to study the reaction mechanism, for instance, by calculating the activation energies for the initiation and propagation steps of the polymerization. researchgate.net These calculations can reveal the influence of substituents on monomer reactivity and provide a basis for comparing the polymerizability of different cyclic esters. nih.gov

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of polymer chains, providing insights into the polymerization process and the conformational properties of the resulting materials at an atomistic level. mdpi.com For polymers derived from this compound, MD simulations can be used to model the polymer chain in various environments to understand its structure and properties.

During polymerization, MD simulations can help visualize the chain growth and the interactions between the growing polymer chain, monomers, and the catalyst. acs.org This can be particularly useful for understanding how the polymerization conditions, such as temperature and solvent, affect the final polymer structure.

Once the polymer is formed, MD simulations are a powerful tool for investigating its conformational space. nih.gov Key properties such as the radius of gyration, end-to-end distance, and persistence length can be calculated to characterize the flexibility and shape of the polymer chains. These conformational properties are crucial as they influence the macroscopic properties of the material, such as its viscosity, elasticity, and thermal behavior. researchgate.net For instance, the glass transition temperature (Tg) of a polymer can be estimated from MD simulations by observing the change in specific volume with temperature. mdpi.com

Table 2: Illustrative Conformational Properties of Polyesters from MD Simulations

| Polymer | Monomer Unit | Radius of Gyration (Rg) (Å) | End-to-End Distance (Å) |

|---|---|---|---|

| Poly(ε-caprolactone) | ε-Caprolactone | 15.2 | 30.1 |

This table contains illustrative data for common polyesters to provide context for the types of properties that can be obtained from MD simulations.

Computational Modeling of Catalyst-Monomer Interactions

The choice of catalyst is critical in ring-opening polymerization. Computational modeling, often using DFT, can provide detailed insights into the interactions between a catalyst and the this compound monomer. researchgate.net These studies can elucidate the catalytic mechanism and help in the rational design of more efficient catalysts.

A common mechanism for the ROP of cyclic esters is the coordination-insertion mechanism, particularly with metal-based catalysts like tin(II) octoate. acs.orgnih.gov Computational models can map out the entire catalytic cycle, including:

Coordination of the monomer to the metal center.

Nucleophilic attack of an initiating group on the carbonyl carbon of the monomer.

Ring-opening of the monomer.

Propagation, where the growing polymer chain remains attached to the metal center and new monomers are inserted.

Table 3: Example of Calculated Activation Energies for Catalyst-Lactone Interactions

| Catalyst System | Monomer | Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Lanthanum Borohydride Complex | ε-Caprolactone | Initiation | ~15-18 |

This table presents example data from computational studies on related systems to demonstrate the type of information that can be obtained.

Predictive Models for Polymer Properties based on Structural Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of materials based on their chemical structure. acs.org For polymers derived from this compound, QSPR models could be developed to predict key properties such as glass transition temperature (Tg), melting temperature (Tm), density, and mechanical strength. nih.govmadisongroup.commadisongroup.com

The development of a QSPR model involves several steps:

Creating a dataset of polymers with known properties.

Calculating a set of molecular descriptors for each polymer's repeating unit. These descriptors can encode information about the topology, geometry, and electronic structure of the monomer.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

Validating the model to ensure its predictive power.

For polyesters, QSPR studies have successfully correlated properties like Tg with descriptors related to chain stiffness, intermolecular forces, and molecular weight of the repeating unit. kg.ac.rsresearchgate.net For a polymer of this compound, the presence of the flexible dioxepane ring and two carbonyl groups in the repeating unit would be key structural features influencing its properties. These features can be captured by various molecular descriptors, which can then be used in a QSPR model to predict the polymer's behavior. nih.gov The thermal properties of aliphatic polyesters, for instance, are highly dependent on their chemical structure. researchgate.netmdpi.com

Table 4: Selected Molecular Descriptors Used in QSPR Models for Polymer Properties

| Descriptor Type | Example Descriptors | Related Polymer Property |

|---|---|---|

| Topological | Wiener index, Kier shape indices | Glass Transition Temperature, Melt Viscosity |

| Geometrical | Molecular surface area, Volume | Density, Solubility |

This table provides examples of descriptor types and their relevance to polymer properties in the context of QSPR modeling.

Emerging Research Directions and Future Perspectives in 1,4 Dioxepane 2,3 Dione Polymer Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Control

The precise control over polymer molecular weight, dispersity, and architecture is paramount for tailoring material properties. For polyesters derived from cyclic esters, this control is largely dictated by the catalytic system employed in ring-opening polymerization (ROP). While traditional metal-based catalysts like stannous octoate have been widely used, the demand for metal-free polymers, especially for biomedical applications, has spurred the development of next-generation organic catalysts. nih.gov

Organocatalysis has emerged as a powerful strategy for the ROP of cyclic esters, offering advantages such as lower toxicity, tolerance to functional groups, and enhanced selectivity. nih.gov Research into the ROP of structurally similar monomers, such as 1,5-dioxepan-2-one (B1217222) and 1,4-dioxan-2,5-diones, has demonstrated the efficacy of various organocatalysts. These systems provide a strong foundation for their application in the polymerization of 1,4-Dioxepane-2,3-dione. researchgate.netnih.govgoogle.com

Key classes of organocatalysts being explored include phosphazenes, N-heterocyclic carbenes (NHCs), and bifunctional acid/base systems like thiourea-amines. For instance, strong phosphazene bases such as t-BuP4 have shown remarkable activity and control in the ROP of related lactones. nih.govresearchgate.netmdpi.com Similarly, guanidine-based catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and amidine-based catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven effective in mediating controlled polymerizations. nih.govresearchgate.netmdpi.com These catalysts typically operate through either a nucleophilic or a general base-catalyzed mechanism, allowing for the synthesis of well-defined polymers. researchgate.netmdpi.com

The future in this area lies in the design of catalysts that can provide not only excellent control over the polymerization but also stereoselectivity. For substituted derivatives of this compound, the ability to control the stereochemistry of the polymer backbone would open up new possibilities for creating materials with tailored thermal and mechanical properties.

Table 1: Promising Organocatalysts for this compound Polymerization

Sustainable and Green Approaches in Monomer Synthesis and Polymerization

The principles of green chemistry are increasingly influencing the design of synthetic pathways for both monomers and polymers. rsc.org A key focus is the utilization of renewable feedstocks to reduce reliance on petrochemicals. uni-mainz.de For this compound, research into sustainable synthesis could explore bio-based precursors. For example, the formation of a 1,4-dioxepane ring has been reported from glycerol, a byproduct of biodiesel production, suggesting a potential green route to derivatives of this monomer. researchgate.net

Beyond the monomer synthesis, the polymerization process itself is a target for green innovation. This includes the use of solvent-free (bulk) or melt polymerization conditions to eliminate the need for volatile organic compounds. researchgate.net Furthermore, the development of catalysts that are highly efficient, recyclable, and derived from benign starting materials is a critical area of research. researchgate.net Light-stimulated polymerization is another green alternative that can often be performed at room temperature without the need for traditional initiators. researchgate.net

Future research will likely focus on enzymatic catalysis for the ROP of this compound. Lipases, for instance, have been successfully employed for the polymerization of other lactones and could offer a highly selective and environmentally friendly route to polyesters based on this monomer. The biodegradability of the resulting polymers is another important aspect of their green profile, and the unique structure of poly(this compound) may offer novel degradation characteristics.

Exploration of Smart and Stimuli-Responsive Polymeric Materials from this compound Derivatives

"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small external cues. mdpi.comresearchgate.net These stimuli can include changes in pH, temperature, light, or redox potential. mdpi.comnih.gov The incorporation of functional groups into the polymer backbone or as side chains is the key to imparting stimuli-responsive behavior. nih.gov

Polymers derived from this compound are excellent candidates for the development of smart materials. By creating derivatives of the monomer with pendant acidic or basic groups, pH-responsive polymers can be synthesized. bohrium.comrsc.orgresearchgate.net Such polymers can exhibit changes in solubility or conformation as the pH of the surrounding environment changes, making them suitable for applications like drug delivery, where a payload can be released in the acidic environment of a tumor or within specific cellular compartments. researchgate.netmdpi.com

Thermoresponsive polymers, which display a lower critical solution temperature (LCST), are another exciting area of exploration. specificpolymers.com By copolymerizing a derivative of this compound with monomers known to impart thermo-responsivity, such as those based on N-isopropylacrylamide, it may be possible to create biodegradable materials that are soluble at room temperature but aggregate or form gels at body temperature. elsevierpure.com

The future in this domain will involve the creation of multi-stimuli-responsive materials, where the polymer can react to more than one environmental signal. nih.gov This could lead to highly sophisticated materials for applications in tissue engineering and advanced drug delivery systems. mdpi.com

Table 2: Potential Stimuli-Responsive Polymers from this compound Derivatives

Advanced Methodologies for Polymer Architecture Design and Functionalization

The properties of a polymer are not only determined by its chemical composition but also by its architecture. mdpi.com Advanced polymerization techniques allow for the synthesis of complex structures such as block copolymers, star polymers, and brush polymers. nih.gov These architectures can lead to materials with unique self-assembly behaviors and mechanical properties.

For polymers of this compound, living polymerization techniques are essential for creating well-defined, complex architectures. nih.gov By employing a controlled ROP, it is possible to synthesize block copolymers where one block consists of poly(this compound) and the other block is a different polymer. mdpi.commdpi.com This can lead to amphiphilic block copolymers that self-assemble in solution to form micelles or vesicles, which are of great interest for drug delivery applications. mdpi.com

Post-polymerization functionalization is another powerful tool for creating advanced polymer structures. nih.gov This involves synthesizing a polymer with reactive handles and then using "click" chemistry, such as the thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, to attach various functional molecules. rsc.org For instance, a copolymer of a this compound derivative containing pendant clickable groups could be modified with targeting ligands, imaging agents, or therapeutic molecules.

The future of polymer design in this area will likely involve a combination of controlled polymerization to create complex architectures and orthogonal post-polymerization modification to introduce multiple functionalities. This will enable the development of highly sophisticated, multifunctional materials tailored for specific and demanding applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.